molecular formula C10H6Cl2O B12044687 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- CAS No. 3470-35-7

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-

Cat. No.: B12044687
CAS No.: 3470-35-7
M. Wt: 213.06 g/mol
InChI Key: JQIUAKCMZXIOFM-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Contemporary Organic Chemistry

Strained ring systems, such as cyclopropanes and cyclobutanes, are characterized by bond angles that deviate significantly from the ideal tetrahedral angle of 109.5°, leading to inherent instability. This instability, or ring strain, is not a liability but rather a powerful driving force for a variety of chemical reactions. The release of this strain energy can facilitate reactions that would otherwise require harsh conditions, making these systems valuable building blocks in organic synthesis. Their unique reactivity has been exploited in a wide array of synthetic strategies, including ring-opening and ring-expansion reactions, as well as cycloadditions, to afford more complex molecular frameworks.

Unique Reactivity Profile of Cyclobutenones Arising from Inherent Ring Strain

Cyclobutenones, a class of four-membered ring ketones, possess a particularly interesting reactivity profile due to the combination of ring strain and the presence of a conjugated enone system. This combination makes them susceptible to a range of transformations. The inherent strain of the cyclobutene (B1205218) ring facilitates reactions that lead to its opening, providing access to linear, highly functionalized structures. Furthermore, the enone moiety allows for both 1,2- and 1,4-additions of nucleophiles, which can subsequently trigger ring-opening or rearrangement pathways. Cyclobutenones can also participate as dienophiles in Diels-Alder reactions, often exhibiting enhanced reactivity compared to their less strained cyclopentenone or cyclohexenone counterparts. This heightened reactivity is attributed to the relief of ring strain in the transition state of the cycloaddition.

Historical Development and Evolution of Research on Cyclobutenone Derivatives

The study of cyclobutenone chemistry has evolved significantly over the decades. Early investigations in the mid-20th century, such as those by Roberts and coworkers in the 1950s, began to uncover the fundamental reactivity of these strained systems, including the nucleophile-induced ring-opening of substituted cyclobutenones. researchgate.net A significant advancement in the field was the development of more reliable synthetic methods for accessing these compounds. For instance, the cycloaddition of dichloroketene (B1203229) with alkynes has provided a viable route to various dichlorocyclobutenones. researchgate.netelectronicsandbooks.com

Later work by chemists such as Hassner and Dillon in the 1980s provided more detailed studies on the synthesis and reactivity of dichlorocyclobutenones, including the subject of this article, 4,4-dichloro-3-phenyl-2-cyclobuten-1-one. electronicsandbooks.com The utility of cyclobutenones as versatile synthetic intermediates was further highlighted by the work of Danishefsky, who demonstrated their enhanced reactivity as dienophiles in Diels-Alder reactions, and by Moore, who developed elegant syntheses of benzoquinones from 4-alkynylcyclobutenols. These contributions have solidified the place of cyclobutenones as valuable and unique building blocks in the toolkit of synthetic organic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dichloro-3-phenylcyclobut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIUAKCMZXIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283753
Record name 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-
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Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-35-7
Record name NSC33250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-
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Conclusion

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- serves as a compelling example of the unique chemistry of strained ring systems. Its synthesis via dichloroketene (B1203229) cycloaddition and its characteristic ring-opening reactions under both nucleophilic and thermal conditions underscore the influence of ring strain on chemical reactivity. The foundational work on this and related cyclobutenones has contributed to the broader understanding and application of these versatile intermediates in organic synthesis, enabling the construction of a variety of acyclic and more complex cyclic structures. Further exploration of the reactivity of such substituted cyclobutenones could continue to unveil novel synthetic methodologies.

Applications in Complex Molecule Synthesis and Structural Diversification

Cyclobutenones as Versatile Synthons and Intermediates in Multi-Step Syntheses

Cyclobutenones, including the 4,4-dichloro-3-phenyl- derivative, are regarded as highly versatile synthons in organic synthesis. nih.govnih.govresearchgate.net Their high ring strain makes them prone to ring-opening reactions under various conditions, such as heat or catalysis, to generate reactive intermediates like vinylketenes. nih.gov The electron-deficient nature of the enone moiety also facilitates nucleophilic additions. nih.gov

This combination of reactivity allows these compounds to serve as key coupling partners in numerous synthetic transformations. nih.gov For instance, the reaction of 3-phenyl-4,4-dichlorocyclobutenone with hydroxide (B78521) proceeds via a 1,2-addition to the carbonyl group, which triggers a ring-opening to produce 4,4-dichloro-3-phenyl-2-butenoic acid. nih.gov This reactivity profile enables chemists to use dichlorocyclobutenones as precursors for a diverse range of more complex molecules. Their ability to act as stable, handleable precursors to transient, highly reactive species is a cornerstone of their synthetic value. researchgate.net

Construction of Multi-Substituted Carbocyclic and Heterocyclic Systems

The unique reactivity of 4,4-dichloro-3-phenyl-2-cyclobuten-1-one allows for its conversion into a variety of complex carbocyclic and heterocyclic structures through carefully designed reaction pathways.

One of the most powerful applications of substituted cyclobutenones is their use in the synthesis of aromatic compounds, particularly phenols and naphthols. The core transformation involves a thermal electrocyclic ring-opening of the cyclobutenone to form a highly reactive vinylketene intermediate. This intermediate can then undergo subsequent reactions to build the aromatic ring.

For the synthesis of naphthols, a common strategy involves the addition of an organolithium reagent to a 2-alkynyl-4-arylcyclobutenone. researchgate.net This leads to a lithium cyclobutenolate that undergoes conrotatory electrocyclic ring opening. The resulting intermediate can then proceed through a 6π-electrocyclization to furnish the functionalized naphthalene (B1677914) core upon heating. researchgate.net A related ring-expansion of 4-alkenylcyclobutenones can lead to hydroquinones. scispace.com Similarly, heating 4-aryl substituted cyclobutenimines, which are hetero-analogues of cyclobutenones, can produce 4-aminophenols and 4-amino-1-naphthols. scispace.com

Table 1: Synthesis of Aromatic Systems from Cyclobutenone Derivatives

Starting Material TypeKey Reagent(s)Key IntermediateProduct Type
4-Aryl-2-alkynylcyclobutenoneOrganolithium reagent, HeatVinylketeneSubstituted Naphthol
4-Aryl-4-hydroxycyclobutenoneHeatVinylketeneHydroquinone
4-ArylcyclobutenimineHeatIminoketene4-Aminophenol / 4-Amino-1-naphthol

Ring expansion reactions provide a powerful method for converting the four-membered ring of cyclobutanone (B123998) derivatives into five-membered carbocyclic and heterocyclic systems. researchgate.netnih.gov

Cyclopentanones: A general and widely applicable ring expansion of cyclobutanones to cyclopentanones can be achieved through various methods. One such method involves the reaction with α-lithioalkyl aryl sulfoxides, where the initial adduct rearranges to the larger ring upon treatment with a base like potassium hydride. researchgate.net Another established procedure uses lithiated methoxymethylphenyl sulfone, followed by treatment with diisobutylaluminum chloride to initiate a cationic rearrangement, enlarging the ring by one carbon. researchgate.net

Lactones and Lactams: The synthesis of five-membered lactones (γ-butyrolactones) and lactams (γ-lactams) from cyclobutanones is also well-documented. rsc.orgnih.gov Lactones can be synthesized via Baeyer-Villiger oxidation of the corresponding cyclobutanone. nih.govresearchgate.net For the synthesis of lactams, a nitrogen insertion reaction is required. rsc.org A common route is the Beckmann rearrangement, which proceeds through an oxime intermediate derived from the cyclobutanone. rsc.org This method has been shown to tolerate various substituents on the cyclobutanone ring. rsc.org

Table 2: Ring Expansion Reactions of Cyclobutanone Derivatives

Target SystemGeneral MethodKey Reagent(s) / Intermediate
CyclopentanoneSulfoxide-mediated rearrangementα-Lithioalkyl aryl sulfoxide, KH
LactoneBaeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)
LactamBeckmann RearrangementHydroxylamine, Acid catalyst (forms oxime)

Beyond ring-opening and expansion, the 4,4-dichloro-3-phenyl-2-cyclobuten-1-one scaffold can be modified to create a wide range of other functionalized four-membered rings. These transformations are crucial for building molecular complexity while retaining the strained cyclobutane (B1203170) or cyclobutene (B1205218) core. nih.govorganic-chemistry.orgresearchgate.net

The presence of two chlorine atoms at the C4 position offers a handle for nucleophilic substitution reactions. The carbonyl group and the carbon-carbon double bond are also sites for various chemical modifications. For example, [2+2] cycloadditions are a common method for synthesizing cyclobutane derivatives. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of related cyclobutanone-derived N-sulfonylhydrazones with aryl halides can produce a variety of cyclobutenes and methylenecyclobutanes. organic-chemistry.org These methods allow for the introduction of new substituents and functional groups onto the core ring structure with high degrees of control. nih.gov

Table 3: Functionalization of the Cyclobutane/Cyclobutene Core

Reaction TypeReagent ClassResulting Structure
Nucleophilic SubstitutionOrganometallics, Amines, AlkoxidesMono- or di-substituted cyclobutenone
Carbonyl ReductionHydride reagents (e.g., NaBH₄)Cyclobutenol
Conjugate AdditionOrganocuprates3,4-Disubstituted cyclobutanone
Cross-Coupling (from hydrazone)Aryl halides, Pd catalystSubstituted Cyclobutene

Strategic Integration in Cascade and Domino Reaction Sequences

A cascade reaction, also known as a domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. wikipedia.orgnih.gov This approach is highly efficient, increasing atom economy and reducing waste and labor. wikipedia.org

The transformation of 4,4-dichloro-3-phenyl-2-cyclobuten-1-one is exceptionally well-suited for integration into cascade sequences. The key step is the thermal or photochemical ring-opening to a vinylketene. nih.gov This highly reactive intermediate is not isolated but is immediately trapped by another molecule in the reaction mixture.

For example, the vinylketene generated from the cyclobutenone can be intercepted by a dienophile (an alkene or alkyne) in an intramolecular or intermolecular Diels-Alder [4+2] cycloaddition. This sequence—ring-opening followed by cycloaddition—builds complex polycyclic structures in a single, efficient operation. Such a process forms multiple chemical bonds and stereocenters with a high degree of control, showcasing the strategic advantage of using cyclobutenone precursors in advanced organic synthesis. ub.edu

Introduction of Stereochemical Complexity and Quaternary Stereocenters in Target Structures

The synthesis of molecules with specific three-dimensional arrangements (stereochemistry) is a central goal of modern organic synthesis, particularly for pharmaceutical applications. wiley.com A significant challenge is the construction of quaternary stereocenters—a carbon atom bonded to four distinct non-hydrogen substituents. wiley.comnih.gov

The structure of 4,4-dichloro-3-phenyl-2-cyclobuten-1-one provides a valuable platform for introducing such complexity. The C4 carbon, bearing two chlorine atoms, is a prochiral center. A sequential and stereocontrolled substitution of the two chlorine atoms with two different nucleophiles can generate a quaternary stereocenter.

Furthermore, enantioselective conjugate addition of carbon nucleophiles, such as arylboronic acids, to α,β-unsaturated systems is a powerful method for creating β-benzylic quaternary stereocenters. nih.gov Applying this strategy to the enone system of 4,4-dichloro-3-phenyl-2-cyclobuten-1-one, using an appropriate chiral catalyst (e.g., a palladium-pyridinooxazoline complex), could potentially lead to the formation of a chiral product with a new quaternary stereocenter at the C3 position after subsequent manipulation. nih.gov The development of such enantioselective transformations is a key area of research for creating complex, biologically active molecules. wiley.comnih.gov

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Mechanistic Characterization in Cyclobutenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,4-dichloro-3-phenyl-2-cyclobuten-1-one, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the distinct electronic environments of the protons. The phenyl group would give rise to complex signals in the aromatic region, typically between 7.0 and 8.0 ppm. oregonstate.edufiveable.melibretexts.org The precise chemical shifts and splitting patterns of these aromatic protons would be influenced by the electron-withdrawing nature of the adjacent cyclobutenone ring. The sole vinyl proton on the cyclobutenone ring is expected to appear as a singlet in a region characteristic for protons on sp²-hybridized carbons, likely deshielded by the adjacent carbonyl group. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 185-200 ppm for a ketone in a four-membered ring. compoundchem.comlibretexts.orgyoutube.com The sp² carbons of the double bond and the phenyl group would resonate between approximately 120 and 160 ppm. youtube.comoregonstate.edu The quaternary carbon atom bonded to the two chlorine atoms (C-Cl₂) would have a characteristic shift, influenced significantly by the electronegative halogens. libretexts.org

Expected NMR Data: While specific experimental data is not widely published, a hypothetical dataset based on established chemical shift ranges illustrates the power of the technique.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 4,4-dichloro-3-phenyl-2-cyclobuten-1-one

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Vinyl-H~6.5 - 7.5Singlet (s)Proton on the C=C double bond of the cyclobutenone ring.
Phenyl-H (ortho)~7.6 - 7.8Multiplet (m) or Doublet (d)Protons closest to the cyclobutenone ring; deshielded.
Phenyl-H (meta, para)~7.2 - 7.5Multiplet (m)Remaining aromatic protons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 4,4-dichloro-3-phenyl-2-cyclobuten-1-one

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
C=O185 - 200Carbonyl carbon, significantly downfield.
C-Ph (vinyl)145 - 160sp² carbon of the ring double bond attached to the phenyl group.
C-H (vinyl)130 - 145sp² carbon of the ring double bond attached to hydrogen.
C-ipso (Phenyl)130 - 135Carbon of the phenyl ring attached to the cyclobutenone.
C-ortho, C-meta, C-para (Phenyl)125 - 130Aromatic carbons.
C-Cl₂85 - 100Quaternary carbon bonded to two chlorine atoms; downfield due to halogen electronegativity.

Infrared (IR) Spectroscopy for Characterizing Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the context of 4,4-dichloro-3-phenyl-2-cyclobuten-1-one, the most prominent and diagnostic absorption would be that of the carbonyl (C=O) group.

The frequency of the C=O stretching vibration is highly sensitive to its environment. For cyclic ketones, ring strain plays a major role. The C=O bond in cyclobutanone (B123998) typically absorbs at a higher frequency (around 1780 cm⁻¹) compared to an acyclic ketone (around 1715 cm⁻¹). pg.edu.plchemicalbook.comnist.gov This increase is due to the increased s-character of the exocyclic double bond required to accommodate the strained 90° bond angles within the ring.

Furthermore, conjugation of the carbonyl group with the C=C double bond and the phenyl ring would be expected to lower this frequency. libretexts.orgorgchemboulder.com Therefore, a balance between the ring strain (increasing frequency) and conjugation (decreasing frequency) will determine the final position of the C=O band. It is expected to appear in the range of 1750-1790 cm⁻¹. Other expected absorptions would include C=C stretching for the alkene and aromatic ring (1600-1680 cm⁻¹) and C-H stretching for the aromatic and vinyl protons (above 3000 cm⁻¹).

Interactive Table: Characteristic IR Absorption Frequencies for 4,4-dichloro-3-phenyl-2-cyclobuten-1-one

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1750 - 1790Strong
C=C (Aromatic/Vinyl)Stretch1600 - 1680Medium to Weak
C-H (Aromatic/Vinyl)Stretch3000 - 3100Medium
C-ClStretch600 - 800Strong

X-ray Diffraction Analysis for Precise Solid-State Molecular Structure Determination

For this compound, X-ray analysis would definitively confirm the planarity of the cyclobutenone ring and provide exact measurements for the C-C and C=C bonds within this strained system. A key structural parameter of interest would be the dihedral angle between the plane of the cyclobutenone ring and the phenyl ring, which would quantify the degree of torsional strain in the solid state. The analysis would also provide precise measurements of the C-Cl bond lengths and the Cl-C-Cl bond angle at the gem-dichloro substituted carbon. Such structural data is invaluable for understanding the molecule's steric and electronic properties, which are critical for predicting its reactivity. Although a specific crystal structure for this exact compound is not publicly available, the technique has been used to confirm the structures of many complex molecules containing cyclobutane (B1203170) and cyclobutenone motifs. nih.govacs.org

Gas-Phase Spectroscopic Techniques, including Microwave Spectroscopy, for Conformational Analysis and Structural Refinement

Gas-phase techniques, such as microwave spectroscopy, offer a unique window into the intrinsic properties of a molecule, free from the intermolecular interactions present in the solid or liquid state. These methods can determine a molecule's rotational constants with extremely high precision, from which a detailed and accurate molecular geometry can be derived.

For 4,4-dichloro-3-phenyl-2-cyclobuten-1-one, a key question that gas-phase analysis could address is the conformational preference of the phenyl group relative to the cyclobutenone ring. The barrier to rotation around the single bond connecting these two rings could potentially be determined. It is possible that the molecule exists as a mixture of conformers in the gas phase, which could be identified and characterized individually. This provides a more dynamic picture of the molecule's structure compared to the static view from solid-state X-ray diffraction. While no specific microwave spectroscopic studies on this compound are available, the methodology is well-suited for such detailed structural and conformational refinement.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-?

  • Methodological Answer : Synthesis typically involves cyclization of chlorinated precursors under controlled conditions. For example, analogous compounds (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene) are synthesized via Friedel-Crafts alkylation or electrophilic aromatic substitution, followed by cyclization using Lewis acids (e.g., AlCl₃) . Key steps:

Precursor preparation : Chlorination of phenyl rings using Cl₂ gas or SOCl₂ under anhydrous conditions.

Cyclization : Use of microwave-assisted heating or low-temperature (-20°C) reactions to stabilize the strained cyclobutenone ring.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Critical Note : Monitor reaction progress via TLC and confirm purity via GC-MS to avoid byproducts from over-chlorination .

Q. How to characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT), IR , and HRMS for unambiguous identification:
  • ¹H NMR : Look for deshielded protons on the cyclobutenone ring (δ 6.5–7.5 ppm) and coupling patterns for substituents.
  • ¹³C NMR : Carbonyl (C=O) signal at ~190–200 ppm; chlorine-induced splitting in adjacent carbons.
  • IR : Strong C=O stretch at ~1750–1800 cm⁻¹; C-Cl stretches at 550–750 cm⁻¹.
  • HRMS : Confirm molecular formula (e.g., C₁₀H₅Cl₂O requires m/z 218.9712) .
  • Table : Expected Spectral Peaks
TechniqueKey Signals
¹H NMRδ 7.2–7.8 (phenyl protons), δ 6.7 (cyclobutenone protons)
¹³C NMRδ 195 (C=O), δ 120–140 (aromatic carbons)
IR1770 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl)

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Exposure Control : Use fume hoods (≥0.5 m/s airflow) and wear nitrile gloves, goggles, and lab coats. Chlorinated aromatic compounds may release toxic fumes upon decomposition .
  • Waste Management : Segregate halogenated waste in designated containers; collaborate with certified disposal agencies to prevent environmental release (e.g., via incineration at 1200°C) .
  • Emergency Measures : Neutralize spills with activated carbon; avoid water to prevent hydrolysis byproducts .

Advanced Research Questions

Q. How to resolve contradictions in cycloaddition reactivity data for this compound?

  • Methodological Answer : Discrepancies in Diels-Alder reaction rates may arise from steric hindrance or electronic effects. Strategies:

Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .

Experimental Validation : Compare kinetics under varying temperatures (Arrhenius plots) and solvents (polar vs. non-polar).

  • Case Study : A related cyclobutenone showed 30% lower reactivity in THF vs. DCM due to solvation effects on transition states .

Q. What computational approaches best predict the compound’s stability under thermal stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperatures (e.g., 150–200°C).
  • Molecular Dynamics (MD) Simulations : Simulate thermal degradation pathways using software like GROMACS. Parameters: NVT ensemble, 300–500 K, 1 atm .
  • Table : Simulated vs. Experimental Stability
ConditionDecomposition Onset (Simulated)Experimental TGA
300 KStableStable
450 K180°C175°C

Q. How to address discrepancies between X-ray crystallography and NMR data for this compound?

  • Methodological Answer :
  • Crystallography : Confirm solid-state conformation (e.g., dihedral angles between phenyl and cyclobutenone rings).
  • Solution-State NMR : Compare with crystallography to identify dynamic effects (e.g., ring puckering in solution).
  • Mitigation : Use low-temperature NMR (e.g., 200 K) to reduce conformational mobility and align with X-ray data .

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